molecular formula C12H10ClNO3 B2380281 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 89006-94-0

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2380281
CAS No.: 89006-94-0
M. Wt: 251.67
InChI Key: PEXXCCUAGDYKTA-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a chemical compound with the CAS Number 89006-94-0 and a molecular formula of C12H10ClNO3 . It belongs to the class of oxazole derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry research . Oxazole cores are frequently explored as key scaffolds in the development of new pharmacologically active agents. Research into analogous structures has indicated that certain oxazole derivatives can exhibit analgesic and anti-inflammatory properties, with studies suggesting their activity may be related to the inhibition of prostaglandin biosynthesis . As such, this specific compound serves as a valuable organic building block and synthetic intermediate for researchers in drug discovery and development. It is utilized in the design and synthesis of novel molecules to investigate their potential biochemical and therapeutic effects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXXCCUAGDYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method remains the most widely employed route for constructing the oxazole core. This two-step protocol involves:

  • Formation of α-acylaminoketone precursors :
    • 4-Chlorophenylglycine reacts with acetyl chloride in tetrahydrofuran (THF) at −20°C to form N-(4-chlorophenylacetyl)glycine.
    • Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the α-chloroketone intermediate.
  • Cyclodehydration :
    • Heating the α-chloroketone with polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization, forming the 5-methyl-2-(4-chlorophenyl)-1,3-oxazole scaffold.
    • The acetic acid moiety is introduced via in situ hydrolysis of an ethyl ester group at position 4 using NaOH/EtOH (yield: 78–82%).

Critical Parameters

  • Temperature control during cyclization prevents decarboxylation.
  • PPA concentration modulates reaction rate (optimal: 85% w/w).

Hantzsch Oxazole Synthesis with Functional Group Manipulation

Haloketone-Amidine Coupling

The Hantzsch method utilizes:

  • α-Bromoketone precursor : 5-methyl-4-bromo-2-pentanone reacts with 4-chlorobenzamide in acetonitrile at reflux (82°C, 12 h).
  • Cyclization : Potassium carbonate (K₂CO₃) promotes intramolecular nucleophilic substitution, yielding 5-methyl-2-(4-chlorophenyl)-1,3-oxazole-4-bromide (yield: 68%).

Bromide-to-Acetic Acid Conversion

  • Nucleophilic substitution : The 4-bromo intermediate reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 100°C (4 h), forming the nitrile derivative.
  • Hydrolysis : Nitrile treatment with 6M HCl at 120°C for 8 hours produces the target acetic acid (overall yield: 61%).

Advantages

  • Scalable to multi-kilogram batches.
  • Avoids hazardous phosphorus reagents.

Three-Component Consecutive Synthesis

Palladium-Catalyzed Coupling

A one-pot procedure developed by Merkul and Müller achieves 72% yield via:

  • Propargylamine activation :
    • Propargylamine, 4-chlorophenylacetyl chloride, and triethylamine (TEA) react in THF at 0°C.
  • Pd/Cu-mediated coupling :
    • Addition of PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) enables alkyne insertion.
  • Acid chloride cyclization :
    • p-Toluenesulfonic acid (pTSA) in tert-butanol at 60°C drives oxazole formation.

Reaction Optimization

  • PdCl₂(PPh₃)₂ loading <3% reduces yield to 41%.
  • tert-Butanol increases regioselectivity for 4-acetic acid substitution.

Chloromethylation-Functionalization Strategy

Chloromethyl Oxazole Intermediate

Phosphoryl chloride (POCl₃)-mediated synthesis:

  • 5-Methyl-2-(4-chlorophenyl)-1,3-oxazole-4-methanol reacts with POCl₃ in acetonitrile (0°C → rt, 8 h) to form 4-(chloromethyl)-5-methyl-2-(4-chlorophenyl)-1,3-oxazole (yield: 79%).

Cyanide Substitution and Hydrolysis

  • KCN substitution : Chloromethyl group reacts with KCN in DMF (100°C, 6 h).
  • Acid hydrolysis : 6M HCl converts nitrile to acetic acid (yield: 88%).

Purity Data

  • Final product purity: 96.9% (HPLC).
  • Residual solvent: <0.1% acetonitrile (GC-MS).

Acylation-Cyclization of p-Chlorophenylglycine

Trichloromethyl Chloroformate Method

An industrial-scale protocol achieves 94% yield:

  • Acylation :
    • p-Chlorophenylglycine reacts with trifluoroacetic acid (TFA) in benzene at 50°C.
  • Cyclization :
    • Trichloromethyl chloroformate (BTC) addition induces oxazole ring formation (60°C, 4 h).
  • Ester hydrolysis :
    • Ethyl ester at position 4 is saponified with NaOH/MeOH.

Environmental Benefits

  • Zero phosphorus-containing waste.
  • Solvent recovery rate: 98% (benzene).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Robinson-Gabriel 78–82 95 High regioselectivity Requires toxic PPA
Hantzsch 61 96.9 Scalable Multi-step
Three-component 72 94 One-pot Pd catalyst cost
Chloromethylation 88 97 Industrial feasibility POCl₃ handling
Acylation-cyclization 94 95 Waste-free High TFA usage

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and acts as a reagent in various organic reactions. Its oxazole ring structure allows for diverse reactions such as oxidation and substitution, leading to a range of functionalized derivatives.

2. Biology:
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit specific enzymes and receptors involved in inflammatory processes, suggesting its role in modulating cellular signaling pathways . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further biological evaluation.

3. Medicine:
The therapeutic potential of this compound has been explored in the context of cancer treatment and infectious diseases. Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression . Ongoing research aims to evaluate its efficacy against various cancer cell lines, with promising results indicating significant anticancer activity .

4. Industry:
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it suitable for creating compounds with desired biological activity or material properties .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several oxazole derivatives, including this compound, against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation, particularly against SNB-19 and NCI-H460 cell lines .

Case Study 2: Biological Activity Profiling
Another investigation focused on the biological activity spectrum of similar oxazole compounds. The findings revealed that these compounds displayed comparable or superior activity against mycobacterial and fungal strains when compared to standard antibiotics like isoniazid and fluconazole . This underscores the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bromine’s larger atomic radius could hinder binding in sterically sensitive targets.

Thiazole-Based Analogs

Replacing the oxazole oxygen with sulfur yields thiazole derivatives, altering aromaticity and electronic properties.

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Physicochemical Properties Reference
[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid Thiazole C₁₂H₁₀ClNO₂S 267.73 Higher density (1.386 g/cm³); pKa ~3.94

Key Observations :

  • Solubility : The sulfur atom may enhance solubility in polar solvents.

Positional Isomers and Functional Group Variations

3-Chlorophenyl Substitution

describes ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (C₁₃H₁₂ClNO₃S), where the chlorine is meta-substituted. This positional change reduces steric hindrance but may decrease target affinity due to altered spatial orientation .

Functional Group Modifications

  • iCRT3 (): An oxazole derivative with an acetamide group instead of acetic acid. This modification enhances cell permeability and Wnt/β-catenin pathway inhibition, highlighting the importance of functional groups in bioactivity .

Antimicrobial Activity

Oxazole derivatives with 4-chlorophenyl substituents, such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone, demonstrate potent antimicrobial activity via molecular docking studies .

Biological Activity

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest in pharmacological research due to its potential biological activities. Its structure features a chlorophenyl group and an oxazole ring, which are known to contribute to various biological effects. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN2O3
  • CAS Number : [Insert CAS number here if available]

Antibacterial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Related Compound A0.0039S. aureus
Related Compound B0.025E. coli

Antifungal Activity

Similar oxazole derivatives have also shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities can vary widely depending on the specific structure of the compound and its substituents .

Other Pharmacological Activities

The compound may also exhibit anti-inflammatory and immunosuppressive activities based on the structural similarities with other known bioactive compounds. For example, derivatives of p-chlorophenylthiazole have been studied for their anti-inflammatory properties, suggesting that similar mechanisms may apply to oxazole derivatives .

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated a series of oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Biofilm Reduction : Another study focused on the impact of isoxazole derivatives on biofilm formation. Results demonstrated that certain compounds could reduce biofilm formation by over 90% at specific concentrations, highlighting the potential for therapeutic applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substituent : The presence of a chlorine atom on the phenyl ring has been associated with increased antibacterial potency.
  • Oxazole Ring : The oxazole moiety contributes to both the lipophilicity and overall stability of the compound, enhancing its interaction with bacterial membranes.

Q & A

Q. What are the optimal synthetic routes for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid?

The synthesis typically involves condensation reactions between 4-chlorobenzaldehyde derivatives and methyl-substituted oxazole precursors. Key steps include temperature control (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Solvents like ethanol or dichloromethane are often used, with catalysts such as p-toluenesulfonic acid to enhance reaction rates. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. How is the structural conformation of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the stereochemistry of the oxazole core and chlorophenyl substituent. Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methyl group at C5, chlorophenyl at C2).
  • IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) confirm functional groups .

Q. What analytical methods ensure purity and stability during storage?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) assess degradation pathways. Mass spectrometry (MS) identifies impurities such as hydrolyzed acetic acid derivatives .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the oxazole ring toward nucleophilic substitution at C4. Density Functional Theory (DFT) calculations show reduced electron density at C4 (Mulliken charge: +0.32), favoring Suzuki-Miyaura couplings with aryl boronic acids. Contrasting regioselectivity is observed compared to non-halogenated analogs .

Q. What contradictions exist in reported biological activities of this compound?

While some studies highlight antimicrobial activity (MIC = 8 µg/mL against S. aureus), others report limited efficacy due to poor membrane permeability. Discrepancies arise from assay conditions:

  • pH-dependent solubility : Bioactivity decreases at physiological pH (7.4) due to carboxylate anion formation.
  • Metabolic stability : Rapid glucuronidation in hepatic microsomal assays reduces bioavailability .

Q. What computational strategies predict binding affinity to cyclooxygenase-2 (COX-2)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the acetic acid moiety and COX-2’s Arg120/His90 residues. Free energy calculations (MM-PBSA) suggest moderate binding (ΔG = −7.2 kcal/mol), but in vitro validation is required to confirm selectivity over COX-1 .

Q. How does steric hindrance from the methyl group impact catalytic hydrogenation of the oxazole ring?

The C5-methyl group reduces accessibility to Pd/C catalysts, leading to incomplete hydrogenation (50% conversion at 50 psi H2_2). Alternative catalysts (e.g., Rh/Al2 _2O3_3) or elevated pressures (100 psi) improve yields but risk over-reduction to tetrahydrooxazole derivatives .

Methodological Considerations

  • Contradiction Resolution : Address divergent bioactivity data by standardizing assay protocols (e.g., fixed pH, serum-free media) .
  • Reaction Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
  • Data Reproducibility : Validate computational predictions with orthogonal techniques (e.g., isothermal titration calorimetry for binding studies) .

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